molecular formula C7H7N3 B15072551 4-Amino-5-methylpicolinonitrile

4-Amino-5-methylpicolinonitrile

Cat. No.: B15072551
M. Wt: 133.15 g/mol
InChI Key: SAWILPIFTWCUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-methylpicolinonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 4-position and a methyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methylpicolinonitrile typically involves the reaction of 4-chloro-5-methylpicolinonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of method depends on the desired production scale and the specific requirements of the process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methylpicolinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

4-Amino-5-methylpicolinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-methylpicolinonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The exact pathways involved are still under investigation, but it is believed to interact with cellular receptors and enzymes, influencing various biochemical processes .

Comparison with Similar Compounds

4-Amino-5-methylpicolinonitrile can be compared with other similar compounds, such as:

  • 4-Amino-3-methylpicolinonitrile
  • 4-Amino-6-methylpicolinonitrile
  • 4-Amino-5-ethylpicolinonitrile

These compounds share a similar core structure but differ in the position and type of substituents on the pyridine ring. The unique combination of the amino and methyl groups in this compound gives it distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

4-amino-5-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H7N3/c1-5-4-10-6(3-8)2-7(5)9/h2,4H,1H3,(H2,9,10)

InChI Key

SAWILPIFTWCUIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.